N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Overview
Description
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, and a butanamide chain linked to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide typically involves the following steps:
Formation of 4-(2-methylphenoxy)butanoic acid: This can be achieved by reacting 2-methylphenol with butyric acid in the presence of a catalyst.
Conversion to acid chloride: The 4-(2-methylphenoxy)butanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation reaction: The acid chloride is then reacted with 4-ethoxyaniline to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as phenols or substituted amides.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved typically include binding to the active site of the enzyme or receptor, leading to a change in its activity.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-4-(2-methylphenoxy)butanamide
- N-(4-ethoxyphenyl)-4-(2-chlorophenoxy)butanamide
- N-(4-ethoxyphenyl)-4-(2-methylphenoxy)pentanamide
Uniqueness: N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide is unique due to the specific combination of functional groups it possesses. The presence of both ethoxy and methylphenoxy groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, particularly in the design of new pharmaceuticals or specialty chemicals.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-12-10-16(11-13-17)20-19(21)9-6-14-23-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZMJWNMRAYWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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